molecular formula C24H24N2O2 B14932474 N,N'-(benzene-1,3-diyldimethanediyl)bis(3-methylbenzamide)

N,N'-(benzene-1,3-diyldimethanediyl)bis(3-methylbenzamide)

Cat. No.: B14932474
M. Wt: 372.5 g/mol
InChI Key: FMBPMPJZYGTHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-N-[(3-{[(3-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its intricate structure, which includes multiple benzene rings and formamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[(3-{[(3-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the formylation of 3-methylphenylamine to produce 3-methyl-N-formylphenylamine. This intermediate is then subjected to further reactions, including amide bond formation with 3-methylbenzoyl chloride, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[(3-{[(3-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in various substituted benzamides.

Scientific Research Applications

3-METHYL-N-[(3-{[(3-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[(3-{[(3-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-phenylformamide
  • 3-Methylbenzamide
  • N-Formyl-N-methylaniline

Uniqueness

3-METHYL-N-[(3-{[(3-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is unique due to its specific structure, which combines multiple functional groups and aromatic rings. This structural complexity imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

3-methyl-N-[[3-[[(3-methylbenzoyl)amino]methyl]phenyl]methyl]benzamide

InChI

InChI=1S/C24H24N2O2/c1-17-6-3-10-21(12-17)23(27)25-15-19-8-5-9-20(14-19)16-26-24(28)22-11-4-7-18(2)13-22/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

FMBPMPJZYGTHHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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